Apholate

Description

Properties

IUPAC Name |

2,2,4,4,6,6-hexakis(aziridin-1-yl)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N9P3/c1-2-16(1)22(17-3-4-17)13-23(18-5-6-18,19-7-8-19)15-24(14-22,20-9-10-20)21-11-12-21/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZAWHSJYIECNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CC4)(N5CC5)N6CC6)N7CC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N9P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073149 | |

| Record name | Hexakis(aziridinyl)phosphotriazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Apholate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALS FROM HEPTANE | |

CAS No. |

52-46-0 | |

| Record name | Apholate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APHOLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexakis(aziridinyl)phosphotriazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN3Q1B846W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | APHOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

147.5 °C (CRYSTALLIZED FROM HEPTANE); 154-154.5 °C (CRYSTALLIZED FROM ETHYLACETATE) | |

| Record name | APHOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Apholate: A Technical Guide to its Chemical Structure, Properties, and Chemosterilant Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apholate is a potent insect chemosterilant that has been the subject of significant research due to its ability to induce sterility in a variety of insect species.[1] As an aziridine-based alkylating agent, its mechanism of action is analogous to that of ionizing radiation, primarily targeting the genetic material of the organism.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the biological mechanism of action of this compound, intended to serve as a valuable resource for researchers in pest management, toxicology, and drug development. While this compound has demonstrated high efficacy, its practical application has been limited to laboratory settings due to its toxicity and potential environmental impact.[2]

Chemical Structure and Identification

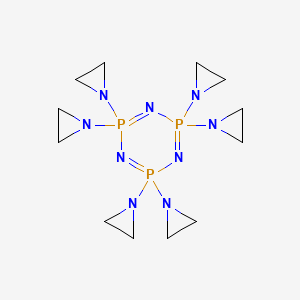

This compound, a member of the class of aziridines, is chemically designated as 2,2,4,4,6,6-hexakis(1-aziridinyl)-1,3,5,2λ⁵,4λ⁵,6λ⁵-triazatriphosphinane.[3] Its structure features a central phosphazene ring with six aziridinyl groups attached to the phosphorus atoms.

Chemical Formula: C₁₂H₂₄N₉P₃

IUPAC Name: 2,2,4,4,6,6-hexakis(aziridin-1-yl)-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-triphosphacyclohexa-1,3,5-triene

CAS Registry Number: 52-46-0

Synonyms:

-

ENT 26316

-

NSC 26812

-

1-Aziridinylphosphonitrile trimer

-

Hexakis(1-aziridinyl)phosphine oxide

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 387.30 g/mol | [3] |

| Melting Point | 147.5 °C (from heptane) | |

| Appearance | Crystalline solid | |

| Relative Density (Predicted) | 2.32 g/cm³ | |

| Solubility | Information not widely available. Experimental determination is recommended. | |

| Stability | Information not widely available. Experimental determination is recommended. |

Mechanism of Action: Chemosterilization through DNA Alkylation

The primary biological activity of this compound is its function as a chemosterilant, which is achieved through its potent DNA alkylating properties. The highly reactive aziridine (B145994) rings are central to this mechanism.

DNA Alkylation Pathway

The aziridinium (B1262131) ions, formed from the protonation of the aziridine rings, are highly electrophilic and readily react with nucleophilic sites on DNA bases, particularly the N7 position of guanine. This covalent modification of DNA, known as DNA adduct formation, disrupts the normal processes of DNA replication and transcription. The presence of multiple aziridine groups allows for cross-linking of DNA strands, which is a particularly severe form of DNA damage that is difficult for the cell to repair. This extensive DNA damage ultimately leads to the inhibition of DNA synthesis in egg cells, resulting in sterility.

Caption: General pathway of DNA alkylation by this compound leading to insect sterility.

Experimental Protocols

Synthesis of this compound (Generalized Method)

A potential synthetic route to this compound involves the reaction of hexachlorocyclotriphosphazene with an excess of aziridine in the presence of a tertiary amine as a hydrogen chloride acceptor.

Materials:

-

Hexachlorocyclotriphosphazene (N₃P₃Cl₆)

-

Aziridine

-

Triethylamine (B128534) (or another suitable tertiary amine)

-

Anhydrous inert solvent (e.g., diethyl ether, benzene)

Procedure:

-

Dissolve hexachlorocyclotriphosphazene in the anhydrous inert solvent in a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

A solution of aziridine and triethylamine in the same solvent is added dropwise to the stirred solution of hexachlorocyclotriphosphazene.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.

-

The resulting mixture, containing the product and triethylamine hydrochloride, is cooled.

-

The triethylamine hydrochloride precipitate is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., heptane).

Determination of Solubility (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, ethanol, acetone (B3395972), hexane)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical method for quantification (e.g., GC, HPLC)

Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary study may be needed to determine the time to reach equilibrium.

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent if necessary.

-

Quantify the concentration of this compound in the aliquot using a validated analytical method.

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Evaluation of Chemosterilant Activity in Houseflies (Musca domestica)

This protocol outlines a general procedure to assess the sterilizing effect of this compound on houseflies.

Caption: Workflow for evaluating the chemosterilant efficacy of this compound in houseflies.

Materials:

-

A healthy, synchronized colony of houseflies (Musca domestica)

-

This compound

-

Appropriate solvent for this compound (e.g., acetone, sugar-water solution)

-

Cages for rearing and mating

-

Sugar, powdered milk, and water for diet

-

Oviposition medium (e.g., larval rearing medium)

-

Microscope

Procedure:

-

Rearing: Maintain a colony of houseflies under controlled conditions (e.g., 27±1°C, 60±5% RH, 12:12 L:D photoperiod).

-

Treatment Preparation: Prepare a series of this compound solutions of varying concentrations in a suitable carrier (e.g., dissolved in a small amount of acetone and then mixed with a sugar solution). A control group should receive the carrier without this compound.

-

Treatment Application:

-

Feeding Method: Provide the this compound-treated sugar solution to newly emerged adult flies for a specific period (e.g., 24-48 hours).

-

Topical Application (alternative): Apply a precise volume of an acetone solution of this compound to the dorsal thorax of individual anesthetized flies using a microapplicator.

-

-

Mating: After the treatment period, place treated males with untreated virgin females, and treated females with untreated virgin males in separate mating cages. A control group of untreated males and females should also be set up.

-

Oviposition and Egg Collection: Provide an oviposition medium in each cage. Collect the eggs laid over a specific period (e.g., 24 hours).

-

Assessment of Fecundity and Fertility:

-

Fecundity: Count the total number of eggs laid per female in each group.

-

Fertility: Place a known number of eggs from each group on a moist filter paper in a petri dish and incubate under optimal conditions. After a suitable incubation period (e.g., 24-48 hours), count the number of hatched larvae to determine the percentage of egg hatchability.

-

-

Data Analysis: Calculate the percent sterility for each treatment group compared to the control. Analyze the data statistically to determine the dose-response relationship.

Analytical Methods

Thin-Layer Chromatography (TLC) for Identification

TLC can be used as a rapid and simple method for the qualitative identification of this compound.

Materials:

-

TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)

-

Developing chamber

-

Mobile phase (a suitable solvent system to be determined experimentally, e.g., a mixture of a non-polar and a polar solvent like hexane (B92381) and ethyl acetate)

-

This compound standard

-

Sample extract

-

Visualization method (e.g., UV light at 254 nm, iodine vapor, or a specific chromogenic reagent)

Procedure:

-

Prepare a suitable mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Allow the chamber to saturate with solvent vapor.

-

Spot the this compound standard and the sample extract onto the baseline of the TLC plate using a capillary tube.

-

Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.

-

Allow the solvent to ascend the plate until it is near the top.

-

Remove the plate from the chamber and mark the solvent front.

-

Allow the plate to dry.

-

Visualize the spots under UV light or by placing the plate in a chamber with iodine crystals.

-

Compare the Rf value of the spot in the sample extract with that of the this compound standard for identification.

Gas Chromatography (GC) for Quantification

GC can be employed for the quantitative analysis of this compound, often requiring derivatization to improve volatility and thermal stability.

Materials:

-

Gas chromatograph with a suitable detector (e.g., Nitrogen-Phosphorus Detector - NPD, or Mass Spectrometer - MS)

-

Capillary column appropriate for the analysis of organophosphorus compounds.

-

Carrier gas (e.g., helium, nitrogen)

-

This compound standard solutions of known concentrations

-

Sample extracts

-

Derivatizing agent if necessary

Procedure:

-

Sample Preparation: Extract this compound from the matrix using a suitable solvent and clean up the extract to remove interfering substances. Derivatization may be performed at this stage if required.

-

Instrumental Conditions: Optimize the GC parameters, including injector temperature, oven temperature program, carrier gas flow rate, and detector settings.

-

Calibration: Inject a series of this compound standard solutions of known concentrations to generate a calibration curve.

-

Sample Analysis: Inject the prepared sample extracts into the GC.

-

Quantification: Identify the this compound peak in the chromatogram based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area or height to the calibration curve.

Safety and Handling

This compound is a toxic compound and should be handled with extreme care in a well-ventilated laboratory, preferably in a fume hood. It is classified as a potential mutagen and carcinogen. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times when handling this chemical. All waste materials containing this compound should be disposed of in accordance with institutional and national regulations for hazardous chemical waste.

Conclusion

This compound remains a significant compound in the study of insect chemosterilization due to its high efficacy. Its mechanism of action, centered on DNA alkylation, provides a clear basis for its biological effects. This technical guide has summarized the core chemical and physical properties of this compound and provided generalized experimental protocols for its synthesis, analysis, and biological evaluation. It is crucial for researchers to adapt and validate these methods for their specific applications and to adhere to strict safety protocols when working with this potent compound. Further research into less toxic and more environmentally benign analogues of this compound could pave the way for new and safer methods of insect population control.

References

An In-depth Technical Guide to the Mechanism of Action of Apholate as a Chemosterilant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apholate, an aziridinyl-based alkylating agent, has been historically significant in the study of insect chemosterilization. Its mechanism of action is primarily centered on the induction of sterility through the disruption of nucleic acid integrity, particularly deoxyribonucleic acid (DNA). This technical guide provides a comprehensive overview of the molecular and cellular processes underlying this compound-induced sterility in insects. It details the chemical interactions with DNA, the subsequent cellular responses including DNA repair and apoptosis, and the ultimate impact on insect reproductive physiology. This document synthesizes quantitative data on its efficacy, outlines detailed experimental protocols for its study, and provides visual representations of the key pathways and workflows involved.

Introduction

The sterile insect technique (SIT) is a cornerstone of integrated pest management programs, offering a targeted and environmentally conscious approach to controlling insect populations. Chemosterilants, chemical compounds that induce sterility, have been explored as a means to achieve this end. This compound (2,2,4,4,6,6-hexakis(1-aziridinyl)-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine) is a potent insect chemosterilant belonging to the class of aziridines.[1] Its efficacy stems from its ability to act as an alkylating agent, a property it shares with certain classes of anticancer drugs.[2] Understanding the precise mechanism of action of this compound is critical for evaluating its potential applications and for the development of novel, safer, and more effective chemosterilants.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₄N₉P₃ |

| Molecular Weight | 387.30 g/mol |

| Appearance | White, crystalline solid |

| CAS Number | 52-46-0 |

| Class | Aziridine (B145994), Alkylating Agent |

Mechanism of Action: DNA Alkylation and its Consequences

The primary mechanism of action of this compound as a chemosterilant is its ability to alkylate DNA, a process that is particularly damaging to rapidly dividing cells, such as those in the reproductive tissues of insects.[2] The highly reactive aziridinyl groups of the this compound molecule are central to this process.

The Alkylation Reaction

Under physiological conditions, the strained three-membered aziridine rings of this compound can be protonated, making them susceptible to nucleophilic attack. The nucleophilic centers in DNA, particularly the N7 position of guanine (B1146940) and the N3 position of adenine, are primary targets for alkylation by this compound.[3] This reaction involves the formation of a covalent bond between the this compound molecule and the DNA base, resulting in the formation of a DNA adduct. As a polyfunctional alkylating agent with six aziridinyl groups, a single this compound molecule can react with multiple nucleophilic sites on the same or different DNA strands, leading to the formation of intra-strand and inter-strand cross-links.[2]

Cellular Responses to this compound-Induced DNA Damage

The formation of this compound-DNA adducts and cross-links triggers a cascade of cellular responses aimed at mitigating the damage. These responses are critical determinants of the ultimate fate of the cell, which can range from successful DNA repair to the induction of programmed cell death (apoptosis).

Insects, like other eukaryotes, possess sophisticated DNA repair mechanisms to counteract the effects of alkylating agents. The two primary pathways involved in repairing the types of lesions induced by this compound are Base Excision Repair (BER) and Nucleotide Excision Repair (NER).

-

Base Excision Repair (BER): This pathway is primarily responsible for the removal of smaller, non-helix-distorting base lesions, such as the initial mono-adducts formed by this compound. The process is initiated by a DNA glycosylase that recognizes and excises the damaged base.

-

Nucleotide Excision Repair (NER): NER is a more versatile pathway that can remove bulky, helix-distorting adducts and cross-links. This pathway involves the recognition of the lesion, excision of a short single-stranded DNA segment containing the damage, and subsequent synthesis of a new, error-free strand.

If the DNA damage is too extensive to be repaired, the cell may initiate apoptosis. In insects, the tumor suppressor protein p53 plays a crucial role in this process. Following DNA damage, p53 is activated and functions as a transcription factor, upregulating the expression of pro-apoptotic genes. This leads to the activation of a caspase cascade, a family of proteases that execute the apoptotic program, resulting in the orderly dismantling of the cell. This is particularly relevant in the rapidly proliferating cells of the gonads, leading to the elimination of developing gametes.

Effects on Insect Reproduction

The cytotoxic and mutagenic effects of this compound are most pronounced in tissues with high rates of cell division, such as the ovaries and testes of insects.

Effects on Female Reproduction

In female insects, this compound treatment leads to a significant reduction in fecundity. This is a direct consequence of the destruction of developing oocytes and the disruption of oogenesis. Histological studies have revealed the degeneration of ovarian follicles, including the follicular epithelium and nurse cells, following this compound exposure. At sterilizing concentrations, ovarian development is severely inhibited, and vitellogenesis (yolk formation) is prevented.

Effects on Male Reproduction

In male insects, while spermatogenesis may not be completely halted, the sperm produced by this compound-treated individuals often carry dominant lethal mutations. These mutations, resulting from unrepaired DNA damage, do not prevent fertilization but lead to the death of the embryo after fertilization. This results in the laying of non-viable eggs by females that have mated with sterilized males.

Quantitative Data on this compound Efficacy

The sterilizing effects of this compound are dose-dependent. The following tables summarize some of the available quantitative data from various studies.

Table 1: Dose-Response of this compound on Female Insect Fecundity and Fertility

| Insect Species | Life Stage Treated | Application Method | Concentration/Dose | Observed Effect | Reference |

| Aedes aegypti | Larvae (2-day-old) | Rearing in treated water | 15 ppm | Almost complete infecundity; inhibition of ovarian development. | |

| Dysdercus cingulatus | Adult Female | Injection | 5 µ g/female | ~25% mortality; sterile eggs deposited. | |

| Dysdercus cingulatus | Adult Female | Injection | 7.5 µ g/female | ~50% mortality; drastic impact on ovaries. | |

| Musca domestica | Adult | Residual film contact | 200-250 mg/sq ft (12h) | High mortality. | |

| Musca domestica | Adult | Residual film contact | 200-250 mg/sq ft (2h/day for 6 days) | Almost complete sterility with low mortality. |

Table 2: Effect of this compound on Egg Hatchability

| Insect Species | Treatment Details | Egg Hatchability (%) | Reference | | :--- | :--- | :--- | | Musca domestica | 0.75% this compound bait (weekly for 7 weeks) | 12 - 49% (down from 81% pre-treatment) | | | Musca domestica | 0.75% this compound bait (5 times/week for 5 weeks) | 2 - 26% | |

Experimental Protocols

The following are generalized protocols for common methods used to evaluate the chemosterilant effects of this compound on insects. Researchers should optimize these protocols for their specific insect species and experimental objectives.

Topical Application Bioassay

This method involves the direct application of a known amount of this compound to the insect's cuticle.

-

Preparation of this compound Solution:

-

Dissolve this compound in a suitable solvent (e.g., acetone) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations for dose-response studies.

-

-

Insect Handling:

-

Anesthetize adult insects by chilling them on a cold plate or exposing them to CO₂.

-

-

Application:

-

Using a calibrated microapplicator, apply a small, precise volume (e.g., 0.5-1.0 µL) of the this compound solution to the dorsal thorax of each anesthetized insect.

-

A control group should be treated with the solvent alone.

-

-

Post-Treatment:

-

Place the treated insects in holding cages with access to food and water.

-

Observe for mortality and sublethal effects.

-

After a pre-determined period, pair treated insects with untreated insects of the opposite sex to assess effects on mating, fecundity, and fertility (egg hatchability).

-

Contact Exposure Bioassay

This method assesses the effect of this compound through tarsal contact with a treated surface.

-

Preparation of Treated Surface:

-

Dissolve a known amount of this compound in a volatile solvent (e.g., acetone).

-

Apply a specific volume of the solution evenly to the inner surface of a glass jar or petri dish.

-

Allow the solvent to evaporate completely, leaving a uniform residue of this compound.

-

-

Exposure:

-

Introduce a known number of insects into the treated container for a specified duration.

-

-

Post-Exposure:

-

Transfer the insects to clean cages with food and water.

-

Proceed with assessments of mortality, fecundity, and fertility as described for the topical application bioassay.

-

Feeding Bioassay

This method evaluates the effects of ingested this compound.

-

Preparation of Treated Diet:

-

Prepare a sucrose (B13894) or honey solution of a desired concentration.

-

Dissolve a known amount of this compound into the sugar solution to achieve the target concentration.

-

-

Feeding:

-

Provide the this compound-containing solution to the insects as their sole source of carbohydrates for a defined period.

-

A control group should be fed an untreated sugar solution.

-

-

Post-Feeding:

-

After the feeding period, provide the insects with a normal diet.

-

Conduct assessments of sterility as previously described.

-

Effects on Insect Hormonal Pathways

The primary sterilizing effect of this compound is attributed to its genotoxicity. While there is limited direct evidence of this compound interacting with insect reproductive hormone receptors or directly altering the titers of key hormones like ecdysone (B1671078) and juvenile hormone, it is plausible that the widespread cellular damage and stress induced by this compound could indirectly disrupt the delicate hormonal balance that governs insect reproduction. For instance, damage to the cells of the corpora allata or prothoracic gland could impair the synthesis of juvenile hormone and ecdysone, respectively. However, the primary literature strongly supports DNA damage as the principal mechanism of action.

Conclusion

This compound serves as a classic example of an aziridinyl chemosterilant, inducing sterility in insects primarily through its action as a potent DNA alkylating agent. The formation of DNA adducts and cross-links leads to a cascade of cellular events, including the activation of DNA repair pathways and, in cases of extensive damage, the initiation of p53-mediated apoptosis. These events are particularly detrimental to the rapidly dividing cells of the reproductive system, resulting in the destruction of developing gametes in females and the production of sperm with dominant lethal mutations in males. The quantitative data clearly demonstrate a dose-dependent sterilizing effect. The experimental protocols outlined in this guide provide a framework for the continued study of this compound and the development of new chemosterilants. Future research employing advanced techniques such as LC-MS/MS for the definitive identification of this compound-DNA adducts will further refine our understanding of its molecular interactions.

References

- 1. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models | springermedizin.de [springermedizin.de]

- 2. escholarship.org [escholarship.org]

- 3. Nucleotide excision repair endonuclease genes in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Apholate in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apholate is an aziridinyl phosphine (B1218219) oxide that was primarily investigated for its insect chemosterilant properties. As an alkylating agent, it exerts its biological effects by transferring an alkyl group to various cellular macromolecules, most notably DNA. This mode of action, while effective for insect sterilization, also raises significant toxicological concerns for mammals. This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammalian species, summarizing key findings on its acute and chronic toxicity, genotoxicity, carcinogenicity, and potential for reproductive, developmental, neurotoxic, and immunotoxic effects. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to aid in research and risk assessment.

Acute Toxicity

The acute toxicity of this compound has been evaluated in several mammalian species via different routes of administration. The median lethal dose (LD50) is a primary indicator of acute toxicity.

Quantitative Data on Acute Toxicity

| Species | Strain | Route of Administration | Vehicle | LD50 | Observation Period | Reference |

| Rat | Not Specified | Dermal | Not Specified | 400-800 mg/kg | Not Specified | --INVALID-LINK-- |

| Calf | Not Specified | Intramuscular (IM) | Not Specified | 2.5 mg/kg (Lethal Dose) | 5-7 days | --INVALID-LINK-- |

| Sheep | Not Specified | Oral | Not Specified | 50 mg/kg (Lethal Dose) | 1-6 days | --INVALID-LINK-- |

Signs of Acute Intoxication

Single high-dose exposure to this compound in mammals leads to a consistent pattern of intoxication. Symptoms typically appear 2-3 days before death and include depression, anorexia, and diarrhea. These are followed by terminal dyspnea, incoordination, epistaxis (nosebleed), salivation, prostration, and cyanosis. Convulsions have not been observed.[1] A marked and rapid decrease in white blood cell count (leukopenia), specifically a reduction in lymphocytes (lymphocytopenia), is a characteristic finding within 24 hours of this compound administration.[1]

Experimental Protocols for Acute Toxicity Studies

While specific historical protocols for this compound are not fully detailed in the available literature, the following represents a standard methodology based on OECD guidelines for acute oral and dermal toxicity testing.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), typically females, as they are often slightly more sensitive.

-

Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, with fasting overnight before dosing.

-

Dose Administration: The test substance is administered as a single oral dose by gavage. The volume administered is typically kept constant by using a suitable vehicle (e.g., water, corn oil).

-

Dose Selection: A starting dose is chosen based on available information. Subsequent doses for each animal are adjusted up or down by a constant factor depending on the outcome (survival or death) for the previously dosed animal.

-

Observations: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Body weight is recorded at the start and periodically throughout the study.

-

Endpoint: The LD50 is calculated from the results of the sequential dosing.

Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Test Animals: Young adult rabbits (e.g., New Zealand White), rats, or guinea pigs.

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.

-

Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure Duration: The exposure period is typically 24 hours.

-

Observations: After the exposure period, the dressing is removed, and the skin is washed. Animals are observed for signs of toxicity and skin reactions at the site of application. Observations continue for 14 days.

-

Endpoint: The dermal LD50 is determined.

Genotoxicity

This compound's mechanism of action as an alkylating agent strongly suggests a potential for genotoxicity. Studies have confirmed its mutagenic and clastogenic effects.

Quantitative Data on Genotoxicity

| Test System | Organism | Endpoint | Dose/Concentration | Result | Reference |

| Recessive Lethal Mutations | Neurospora crassa | Gene Mutation | Not Specified | Increased frequency | --INVALID-LINK-- |

| Chromosome and Chromatid Aberrations | Mouse (in vivo) | Chromosomal Damage | 1.5 mg/kg body weight (IP) | Peak aberrations in bone marrow at 24 hours | --INVALID-LINK-- |

Experimental Protocol for In Vivo Mammalian Bone Marrow Chromosomal Aberration Test (Based on OECD Guideline 475)

-

Test Animals: Young, healthy adult rodents, typically mice or rats.

-

Dose Administration: this compound is administered to the animals, usually via intraperitoneal (IP) injection or oral gavage. At least three dose levels and a vehicle control are used. A positive control (a known clastogen) is also included.

-

Treatment Schedule: Animals are treated with this compound once.

-

Metaphase Arrest: At a predetermined time after treatment (e.g., 24 hours), animals are injected with a metaphase-arresting agent such as colchicine (B1669291) or Colcemid®. This allows for the collection of a sufficient number of cells in the metaphase stage of mitosis.

-

Bone Marrow Collection: Animals are euthanized, and bone marrow is flushed from the femurs or tibias.

-

Slide Preparation: The bone marrow cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained (e.g., with Giemsa).

-

Scoring: A predetermined number of well-spread metaphases per animal are analyzed under a microscope for the presence of chromosomal aberrations, including chromatid- and chromosome-type breaks, gaps, and exchanges.

-

Data Analysis: The frequency of cells with aberrations is calculated for each dose group and compared to the control group.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound in Group 3: "The agent is not classifiable as to its carcinogenicity to humans."[1] This classification indicates inadequate evidence of carcinogenicity in humans and experimental animals.

A study in Fischer rats investigated the carcinogenic potential of this compound. Weanling male and female rats were administered this compound by gavage, 5 days a week for up to one year. The doses ranged from 0.003 to 1 mg per animal per day. The average survival times ranged from 340 days in males at the highest dose to 565 days in females at the lowest dose. The study reported that the tumor incidence was similar to that in the control group, and no tumors were observed in the animals that received the highest dose. However, it is important to note that the number of animals used in this study was small, which limits the statistical power to detect a carcinogenic effect.[1]

Experimental Protocol for a Chronic Toxicity/Carcinogenicity Study (Based on OECD Guideline 452)

-

Test Animals: Typically, rats (e.g., Fischer 344 or Sprague-Dawley) and mice of both sexes.

-

Dose Levels: At least three dose levels plus a concurrent control group. The highest dose should induce some toxicity but not significant mortality.

-

Administration: The test substance is usually administered in the diet, in drinking water, or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats).

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly. Hematology and clinical chemistry parameters are evaluated at several intervals.

-

Pathology: A full necropsy is performed on all animals. Organs and tissues are weighed, and histopathological examination is conducted on all tissues from the control and high-dose groups, and on any gross lesions from all groups.

-

Endpoint: The incidence and severity of neoplastic and non-neoplastic lesions are evaluated.

Reproductive and Developmental Toxicity

There is a lack of specific data on the reproductive and developmental toxicity of this compound in mammals in the readily available literature. However, as an alkylating agent that targets DNA, there is a strong theoretical basis for concern regarding its potential to cause adverse effects on reproduction and development.

General Protocol for a Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416)

-

Test Animals: Rats are the preferred species.

-

Experimental Design: The study involves two generations of animals (F0 and F1). The F0 generation is exposed to the test substance for a period before mating, during mating, gestation, and lactation. The F1 offspring are then selected and also exposed to the test substance through to their mating and the production of the F2 generation.

-

Endpoints: A wide range of endpoints are evaluated, including:

-

Parental (F0 and F1): Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, parturition, and organ weights and histopathology of reproductive organs.

-

Offspring (F1 and F2): Viability, sex ratio, body weight, physical and functional development, and gross pathology.

-

Neurotoxicity and Immunotoxicity

Specific studies on the neurotoxicity and immunotoxicity of this compound in mammals are not well-documented in the available literature. However, some general observations from acute toxicity studies, such as incoordination, suggest a potential for neurotoxic effects at high doses.[1] The profound and rapid leukopenia observed is a clear indicator of immunotoxicity, specifically targeting the hematopoietic system.

General Approach to Neurotoxicity Assessment

Neurotoxicity can be assessed through a functional observational battery (FOB), motor activity tests, and neuropathological examinations. The FOB includes detailed observations of the animal's appearance, behavior, and functional responses.

General Approach to Immunotoxicity Assessment

Immunotoxicity can be evaluated by examining changes in the weight and histology of lymphoid organs (spleen, thymus, lymph nodes), alterations in the number and types of circulating immune cells (lymphocyte sub-setting), and functional assays that measure immune responses (e.g., T-cell dependent antibody response).

Metabolism and Pharmacokinetics

Detailed studies on the metabolism and pharmacokinetics of this compound in mammals are scarce in the publicly available literature. As an alkylating agent, it is expected to be reactive and likely metabolized and excreted relatively quickly. Further research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Properties of Apholate (C₁₂H₂₄N₉P₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apholate (chemical formula C₁₂H₂₄N₉P₃) is a synthetic aziridinyl compound historically investigated for its potent insect chemosterilant properties. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound. It includes tabulated quantitative data, detailed experimental protocols for its analysis, and a visualization of its mechanism of action in insects. The information presented is intended to support researchers and scientists in the fields of entomology, pest control, and drug development in understanding the fundamental properties and biological effects of this compound.

Introduction

This compound, systematically named 2,2,4,4,6,6-hexakis(1-aziridinyl)-1,3,5,2,4,6-triazatriphosphorine, is a member of the class of aziridines.[1] It functions as an alkylating agent, a property that underlies its biological activity.[1] Primarily, it has been recognized for its ability to induce sterility in a variety of insect species by inhibiting the formation of DNA in eggs.[1] Although it has been tested as an antineoplastic agent, its high toxicity and potential environmental effects have limited its commercial use.[1] This guide consolidates the available scientific data on its physical and chemical properties to serve as a foundational resource for further research and development.

Physical Properties

This compound is a solid crystalline substance.[1] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄N₉P₃ | |

| Molecular Weight | 387.30 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | 147.5 °C (crystallized from heptane); 154-154.5 °C (crystallized from ethyl acetate) | |

| Solubility | Data not available in quantitative terms (g/100mL) in the reviewed literature. General solubility principles suggest it would be soluble in polar organic solvents. |

Chemical Properties

This compound's chemical reactivity is centered around the aziridinyl groups, which are responsible for its alkylating capabilities.

| Property | Description | Reference |

| Chemical Name (IUPAC) | 2,2,4,4,6,6-hexakis(aziridin-1-yl)-1,3,5,2λ⁵,4λ⁵,6λ⁵-triphosphacyclohexa-1,3,5-triene | |

| CAS Number | 52-46-0 | |

| Mechanism of Action | Acts as an alkylating agent, preventing the reproduction of certain insects by inhibiting the formation of DNA in eggs. Its effects on genetic material are similar to those of ionizing radiation. | |

| Synthesis | Produced by the addition of aziridine (B145994) to 2,2,4,4,6,6-hexachloro-2,2,4,4,5,5-hexahydrotriazatriphosphorine. It has been produced for research purposes only. |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively reported. However, based on general laboratory practices and mentions in the literature, the following methodologies are applicable.

Melting Point Determination (Capillary Method)

A standard capillary melting point apparatus can be used to determine the melting point range of this compound.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (T₁) and the temperature at which the last solid crystal disappears (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Thin-Layer Chromatography (TLC)

TLC can be used for the qualitative analysis and purity assessment of this compound.

-

Stationary Phase: A silica (B1680970) gel 60 F₂₅₄ plate is typically used.

-

Sample Application: A small spot of a dilute solution of this compound in a suitable solvent (e.g., acetone (B3395972) or methanol) is applied to the baseline of the TLC plate.

-

Mobile Phase: While a specific mobile phase for this compound is not detailed in the reviewed literature, a common mobile phase for similar compounds could be a mixture of a non-polar solvent like toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) and an acid like formic acid. The optimal ratio would need to be determined empirically.

-

Development: The plate is placed in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. The solvent is allowed to ascend the plate by capillary action.

-

Visualization: After the solvent front nears the top of the plate, the plate is removed, the solvent front is marked, and the plate is dried. Spots can be visualized under UV light (254 nm) or by using a suitable staining reagent.

Gas Chromatography (GC)

GC is a sensitive method for the detection of this compound, capable of detecting quantities as low as 0.1 ng after extraction from biological materials.

-

Column: A capillary column suitable for the analysis of nitrogen-phosphorus compounds would be appropriate. The specific phase would depend on the required separation.

-

Carrier Gas: An inert gas such as helium or nitrogen is used.

-

Injector and Detector: A split/splitless injector and a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) would provide high sensitivity and selectivity.

-

Temperature Program: A temperature program would be developed to ensure the efficient separation of this compound from other components. A typical program might start at a lower temperature, hold for a short period, and then ramp up to a higher temperature to elute the compound. The exact temperatures and ramp rate would need to be optimized experimentally.

Mechanism of Action and Biological Effects

This compound's primary biological effect is the induction of sterility in insects. This is achieved through its action as an alkylating agent, which disrupts the process of oogenesis (egg development).

Disruption of Oogenesis

Studies on various insect species, such as Aedes aegypti and Dysdercus cingulatus, have shown that this compound significantly inhibits ovarian development. The key effects include:

-

Inhibition of Follicular Development: The follicles in treated females remain small and eventually degenerate.

-

Disruption of Cell Differentiation: In some cases, the distinction between nurse cells and oocytes within the follicles does not occur.

-

Cellular Degeneration: A breakdown of the follicular epithelium, nurse cells, and the oocyte is observed.

-

Inhibition of Vitellogenesis: The process of yolk deposition (vitellogenesis) is prevented, leading to the absence of essential nutrients in the eggs.

-

Induction of Dominant Lethal Mutations: Even if some eggs are produced and fertilized, they often fail to hatch due to the induction of dominant lethal mutations in the genetic material of both sperm and eggs.

The following diagram illustrates the logical pathway of this compound's disruptive effect on insect oogenesis.

Conclusion

This compound is a potent insect chemosterilant with well-defined physical and chemical properties. Its mechanism of action as a DNA alkylating agent leads to the disruption of oogenesis and the induction of dominant lethal mutations, resulting in insect sterility. While its toxicity has precluded its widespread use, the study of this compound provides valuable insights into the chemical control of insect reproduction. This guide serves as a consolidated resource to aid researchers in understanding the fundamental characteristics of this compound and to support future investigations into novel and safer methods of pest management.

References

Methodological & Application

Application Notes and Protocols for Calculating Effective Apholate Dosage for Mosquito Larvae

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the effective dosage of apholate, a chemosterilant with larvicidal properties, against various mosquito larvae. The protocols outlined below are based on established methodologies for insecticide bioassays and can be adapted for screening and evaluating the efficacy of this compound in a laboratory setting.

Data Presentation: Efficacy of this compound Against Mosquito Larvae

While specific LC50 and LC90 values for the larvicidal activity of this compound are not extensively documented in recent literature, historical studies indicate its potent effects on the reproductive capabilities of mosquitoes when larvae are exposed to certain concentrations. The following table summarizes reported concentrations of this compound and their observed effects on different mosquito species. It is important to note that these concentrations primarily induce sterility rather than direct larval mortality.

| Mosquito Species | Larval Instar | This compound Concentration (ppm) | Exposure Duration | Observed Effects |

| Aedes aegypti | 2nd instar | 15 | Rearing until pupation | Almost complete female infecundity; inhibited ovarian development.[1] |

| Culex quinquefasciatus | Not specified | 20 (0.002% solution) | Not specified | Complete control of reproduction in resulting adults. |

Note: ppm (parts per million) is equivalent to mg/L.

Experimental Protocols

The following protocols are adapted from standard World Health Organization (WHO) guidelines for larvicide bioassays and can be used to determine the LC50 and LC90 values of this compound.

Preparation of this compound Stock and Working Solutions

Objective: To prepare a stable stock solution of this compound and a series of dilutions for the bioassay.

Materials:

-

This compound (analytical grade)

-

Acetone (B3395972) or Dimethyl sulfoxide (B87167) (DMSO)

-

Distilled or deionized water

-

Glass bottles with screw caps

-

Volumetric flasks (various sizes)

-

Micropipettes

Protocol:

-

Stock Solution (e.g., 1000 ppm):

-

Accurately weigh 100 mg of this compound.

-

Dissolve the this compound in a small amount of a suitable organic solvent like acetone or DMSO, as this compound has low water solubility.

-

Transfer the dissolved this compound to a 100 mL volumetric flask.

-

Bring the volume up to 100 mL with distilled water to achieve a 1000 ppm stock solution.

-

Store the stock solution in a labeled, airtight glass bottle in a cool, dark place. Due to the potential for hydrolysis of the aziridine (B145994) groups, fresh stock solutions should be prepared for each set of experiments.

-

-

Working Solutions:

-

Prepare a series of dilutions from the stock solution. For a preliminary range-finding test, concentrations of 100, 50, 25, 12.5, and 6.25 ppm are recommended.

-

To prepare a 100 ppm solution, for example, take 10 mL of the 1000 ppm stock solution and dilute it to 100 mL with distilled water in a volumetric flask.

-

Repeat this serial dilution process to obtain the desired concentrations.

-

Always prepare fresh working solutions on the day of the experiment.

-

Mosquito Larvae Rearing

Objective: To maintain a healthy and synchronized population of mosquito larvae for bioassays.

Materials:

-

Mosquito eggs (Aedes aegypti, Culex quinquefasciatus, or Anopheles stephensi)

-

Rearing trays or pans

-

Dechlorinated tap water

-

Larval food (e.g., fish food flakes, yeast powder, or a mixture of liver powder and yeast)

-

Incubator or environmental chamber (maintained at 27 ± 2°C, 75-85% relative humidity, and a 12:12 hour light:dark cycle)

Protocol:

-

Hatch mosquito eggs in a tray containing dechlorinated water.

-

Once hatched, transfer the first instar larvae to larger rearing trays with an adequate amount of water.

-

Provide a small amount of larval food daily. Avoid overfeeding, which can lead to water fouling.

-

Change the rearing water every 2-3 days to maintain water quality.

-

Use late 3rd or early 4th instar larvae for the bioassays to ensure uniformity.

Larvicidal Bioassay

Objective: To determine the lethal concentrations (LC50 and LC90) of this compound against mosquito larvae.

Materials:

-

Late 3rd or early 4th instar mosquito larvae

-

This compound working solutions

-

Distilled or deionized water

-

Beakers or disposable cups (250 mL)

-

Pipettes or droppers

-

Small nets or strainers

Protocol:

-

Experimental Setup:

-

For each concentration of this compound to be tested, label four replicate beakers or cups.

-

Prepare a control group with four replicates containing only distilled water and the same amount of solvent used to prepare the this compound working solutions.

-

Add 249 mL of distilled water to each beaker.

-

Add 1 mL of the respective this compound working solution to each treatment beaker to achieve the desired final concentration. For the control group, add 1 mL of the solvent-water mixture.

-

-

Larval Exposure:

-

Gently collect 25 late 3rd or early 4th instar larvae using a dropper or a small net.

-

Carefully transfer the 25 larvae into each beaker.

-

-

Incubation and Observation:

-

Place the beakers in an incubator or environmental chamber under controlled conditions (27 ± 2°C, 75-85% RH, 12:12 h L:D cycle).

-

Record the number of dead larvae in each beaker after 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond when gently prodded with a needle.

-

-

Data Analysis:

-

Calculate the percentage mortality for each concentration. If the mortality in the control group is between 5% and 20%, correct the treatment mortalities using Abbott's formula: Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100

-

If control mortality is greater than 20%, the experiment should be repeated.

-

Use probit analysis to calculate the LC50 and LC90 values and their 95% confidence intervals.

-

Visualization of Experimental Workflow and Mechanism of Action

Experimental Workflow Diagram

Caption: Workflow for determining the larvicidal efficacy of this compound.

Mechanism of Action: DNA Alkylation by this compound

This compound is an aziridine-based alkylating agent. Its mechanism of action involves the formation of highly reactive aziridinium (B1262131) ions that covalently bind to the DNA of the mosquito larvae. This process, known as alkylation, primarily targets the N7 position of guanine (B1146940) bases. The presence of multiple aziridine rings in the this compound molecule allows for cross-linking between DNA strands or between different points on the same strand. This DNA damage disrupts the normal processes of DNA replication and transcription, leading to inhibition of cell division, induction of apoptosis (programmed cell death), and ultimately, either larval mortality or sterilization of the surviving adults.

Caption: this compound's mechanism of action via DNA alkylation in mosquito larvae.

References

Safe Handling of Apholate: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of apholate in a laboratory setting. This compound, a potent alkylating agent and insect chemosterilant, presents significant health risks, including toxicity and potential carcinogenicity.[1][2] Strict adherence to the following procedures is crucial to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Chemical Properties

This compound is a hazardous chemical that acts as an alkylating agent, interfering with DNA replication and protein synthesis.[3][4] It is classified as a pesticide and should be handled with extreme caution due to its toxicity.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 52-46-0 | |

| Molecular Formula | C12H24N9P3 | |

| Appearance | Solid | |

| Synonyms | 2,2,4,4,6,6-Hexakis(1-aziridinyl)-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine |

Table 2: Toxicological Data for this compound

| Metric | Value | Species | Reference |

| LD50 (Oral) | 90 mg/kg | Rat | |

| LD50 (Dermal) | 133 mg/kg | Rat | |

| Carcinogenicity | Possibly carcinogenic to humans (IARC Group 2B for aziridine (B145994) compounds) |

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, a comprehensive PPE strategy is mandatory. The following PPE should be worn at all times when handling the compound.

Table 3: Recommended Personal Protective Equipment (PPE) for Handling this compound

| Body Part | Required PPE | Specifications and Best Practices |

| Hands | Double-gloving with chemical-resistant gloves | Use nitrile or butyl rubber gloves. Inspect gloves for any signs of degradation or punctures before and during use. Change gloves frequently, and immediately if contamination is suspected. |

| Eyes/Face | Safety goggles and a full-face shield | Goggles should meet ANSI Z87.1 standards. A face shield is required when there is a risk of splashes. |

| Body | Chemical-resistant lab coat or suit | A fully buttoned lab coat over long-sleeved clothing is the minimum requirement. For larger quantities or when there is a significant splash risk, a chemical-resistant suit is recommended. |

| Respiratory | Air-purifying respirator | A NIOSH-certified N95 or N100 respirator should be used, especially when handling this compound powder or if there is a risk of aerosol generation. |

| Feet | Closed-toe, chemical-resistant shoes | Shoes should be fully enclosed and made of a material that resists chemical penetration. |

Experimental Protocols: Safe Handling and Storage

General Handling

-

Ventilation: All work with this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Avoid Contamination: Use disposable, plastic-backed absorbent pads to cover work surfaces and contain any potential spills.

-

Aerosol Prevention: Avoid actions that could generate dust or aerosols. When handling the solid form, use controlled dispensing techniques.

-

Working Alone: Never work alone when handling highly hazardous materials like this compound.

Storage

-

Containers: Store this compound in a tightly sealed, clearly labeled container. The label should include "Hazardous Waste," the full chemical name, and appropriate hazard symbols.

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.

-

Incompatibilities: Keep this compound away from strong acids, acid chlorides, and oxidizing agents to prevent uncontrolled reactions.

Spill and Emergency Procedures

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.

-

Don PPE: Before attempting any cleanup, don the full PPE as described in Table 3.

-

Containment: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill. For solid spills, carefully cover the area with a damp paper towel to avoid generating dust.

-

Cleanup:

-

Carefully sweep or scoop the absorbed material or covered solid into a designated hazardous waste container.

-

Do not use a dry brush or compressed air, as this will create airborne particles.

-

-

Decontamination:

-

Wipe the spill area with a deactivating solution. A solution of sodium hypochlorite (B82951) (bleach) followed by a neutralizing agent like sodium thiosulfate (B1220275) can be effective for decontaminating surfaces that have been in contact with alkylating agents.

-

Follow with a thorough wash with soap and water.

-

-

Waste Disposal: All contaminated materials, including absorbent pads, PPE, and cleaning materials, must be disposed of as hazardous waste.

First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All this compound waste, including unused product, contaminated materials, and neutralized solutions, must be disposed of as hazardous waste.

-

Collection: Collect all this compound waste in a dedicated, properly labeled, and sealed container.

-

Labeling: The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and all associated hazard symbols.

-

Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Incineration is the preferred method of disposal for aziridine compounds. For small laboratory quantities, chemical neutralization with a weak acid to open the aziridine ring may be considered as a pre-treatment, but this should only be performed by trained personnel in a controlled environment.

Diagrams

References

Application Notes and Protocols for the Sterilization of Aedes aegypti with Apholate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for sterilizing Aedes aegypti mosquitoes using the chemosterilant apholate. This document includes quantitative data on dosage and efficacy, detailed experimental protocols for larval and adult mosquito sterilization, and a description of the molecular mechanism of action. The information is intended for use in a controlled laboratory setting for research purposes.

Introduction

The sterile insect technique (SIT) is a method of pest control that involves releasing a large number of sterile males into a wild population.[1] These sterile males compete with wild males for mates, and if successful, the wild females will not produce viable offspring, leading to a decline in the pest population.[1] While irradiation is a common method for inducing sterility, chemical sterilants have also been investigated. This compound is an aziridinyl alkylating agent that has been shown to be an effective chemosterilant for various insects, including Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses.[2] this compound's mechanism of action is to prevent reproduction by inhibiting the formation of DNA in the eggs.[2]

It is important to note that while effective, the use of this compound has been largely limited to laboratory research due to concerns about its toxicity and potential environmental effects.[2] Furthermore, studies have shown that Aedes aegypti can develop resistance to the sterilizing effects of this compound over generations.

Data Presentation

The following tables summarize the quantitative data from studies on the sterilization of Aedes aegypti with this compound.

Table 1: Sterilization of Aedes aegypti via Larval Exposure to this compound

| Concentration (ppm) | Mosquito Stage | Exposure Duration | Male Sterility (%) | Female Sterility/Fecundity | Reference |

| 10 | 3rd Instar to Pupation | Continuous | ~90 | ~50% sterility | |

| 15 | 2nd Instar to Pupation | Continuous | Not specified | Almost complete infecundity | |

| 5 | Larval Stage | Continuous | Not specified | 96% initial sterility, declining with resistance |

Table 2: Sterilization of Aedes aegypti via Adult Feeding with this compound

| Concentration (%) | Delivery Method | Exposure Duration | Outcome | Reference |

| 0.1 | Honey Solution | Ad libitum | Induced Sterility |

Experimental Protocols

1. Protocol for Larval Sterilization of Aedes aegypti with this compound

This protocol describes the procedure for sterilizing Aedes aegypti by exposing the larval stages to this compound-treated water.

Materials:

-

Aedes aegypti larvae (late 3rd instar)

-

This compound

-

Distilled water

-

Rearing trays

-

Larval food (e.g., fish food flakes)

-

Pipettes

-

Beakers and graduated cylinders

-

Personal Protective Equipment (PPE): gloves, lab coat, safety goggles

Procedure:

-

Preparation of this compound Stock Solution:

-

Caution: this compound is a hazardous chemical. Handle with appropriate PPE in a well-ventilated area or fume hood.

-

Prepare a stock solution of this compound in distilled water. The concentration of the stock solution should be calculated based on the final desired concentration in the rearing trays. For example, to achieve a 10 ppm final concentration in 1 liter of rearing water, dissolve 10 mg of this compound in a small volume of distilled water and then bring the final volume to 1 liter.

-

-

Larval Rearing Setup:

-

Place a known number of late 3rd instar Aedes aegypti larvae (e.g., 200 larvae) in a rearing tray containing a specific volume of distilled water (e.g., 1 liter).

-

Add the calculated amount of this compound stock solution to the rearing tray to achieve the desired final concentration (e.g., 10 ppm).

-

Prepare a control group of larvae in a separate tray with distilled water only.

-

Provide a small amount of larval food to both the treatment and control groups.

-

-

Exposure and Development:

-

Maintain the larvae in the this compound-treated water throughout their development until pupation.

-

Monitor the trays daily and remove any dead larvae.

-

Once the larvae pupate, transfer the pupae to a separate container with clean, untreated water for emergence.

-

-

Adult Emergence and Collection:

-

Place the containers with pupae in emergence cages.

-

Allow the adults to emerge. The emerged adults from the this compound-treated group are the sterile mosquitoes.

-

2. Protocol for Assessing Sterility in this compound-Treated Aedes aegypti

This protocol outlines the steps to determine the sterility of the this compound-treated mosquitoes by observing the hatch rate of their eggs.

Materials:

-

This compound-treated (sterile) male Aedes aegypti

-

Untreated (fertile) virgin female Aedes aegypti

-

Mating cages

-

Sucrose (B13894) solution (10%)

-

Blood source for female feeding (e.g., artificial feeder with animal blood)

-

Oviposition cups with filter paper

-

Hatching trays

-

Stereomicroscope

Procedure:

-

Mating Setup:

-

In a mating cage, place a known number of this compound-treated males and untreated virgin females (e.g., 50 males and 50 females).

-

As a control, set up a separate cage with untreated males and untreated virgin females at the same ratio.

-

Provide the mosquitoes with a 10% sucrose solution.

-

-

Blood Feeding and Oviposition:

-

After 3-4 days to allow for mating, provide the females with a blood meal.

-

Place an oviposition cup lined with moist filter paper in each cage.

-

Allow the females to lay eggs for 3-4 days.

-

-

Egg Collection and Incubation:

-

Remove the filter papers with the eggs from the oviposition cups.

-

Allow the eggs to embryonate for 2-3 days in a humid environment.

-

-

Egg Hatching and Analysis:

-

Submerge the filter papers with the eggs in deoxygenated water in a hatching tray to induce hatching.

-

After 24-48 hours, count the number of hatched larvae and unhatched eggs under a stereomicroscope.

-

Calculate the percent sterility using the following formula:

-

% Sterility = (1 - (Number of hatched eggs in treated group / Total number of eggs in treated group)) * 100

-

-

Compare the hatch rate of the treated group with the control group to determine the efficacy of the this compound treatment.

-

Visualization of Mechanism and Workflow

Molecular Mechanism of Action: DNA Alkylation by this compound

This compound is an alkylating agent containing multiple aziridine (B145994) groups. The strained three-membered aziridine ring is susceptible to opening, allowing the molecule to react with nucleophilic sites on DNA. This process, known as alkylation, leads to the formation of DNA adducts, which can disrupt DNA replication and transcription, ultimately inducing sterility. The primary targets for alkylation on DNA are the nitrogen atoms in the purine (B94841) bases, particularly the N7 position of guanine (B1146940) and the N3 position of adenine.

Caption: Conceptual pathway of this compound-induced DNA alkylation leading to sterility.

Experimental Workflow for this compound Sterilization of Aedes aegypti

The following diagram illustrates the overall experimental workflow from mosquito rearing to the final assessment of sterility.

Caption: Workflow for this compound sterilization and sterility assessment in Aedes aegypti.

Disclaimer: this compound is a hazardous chemical and should only be handled by trained personnel in a properly equipped laboratory, following all institutional safety guidelines. The protocols provided are for informational purposes for research and development and are not an endorsement for the widespread use of this chemical for mosquito control.

References

Application Note: Gas Chromatography Methods for Apholate Residue Analysis

Abstract

This document provides a detailed protocol for the determination of apholate residues in environmental samples, specifically soil and water. This compound, a polar organophosphorus chemosterilant containing nitrogen, requires a robust analytical methodology for its detection at trace levels. Due to its polarity, a derivatization step is proposed to enhance its volatility for gas chromatographic analysis. The method employs Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) for selective and sensitive quantification. Sample preparation protocols based on QuEChERS for soil and Solid-Phase Extraction (SPE) for water are outlined. While a specific modern validated method for this compound is not widely documented, this protocol is based on established principles for the analysis of polar, nitrogen- and phosphorus-containing pesticides.

Introduction

This compound (2,2,4,4,6,6-hexakis(1-aziridinyl)-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine) is an aziridine-based insect chemosterilant. Its potential environmental persistence and toxicological profile necessitate sensitive and reliable analytical methods for monitoring its residues. Gas chromatography (GC) offers a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Historical analysis of this compound by GC has been reported, with early methods capable of detecting residues at the nanogram level.[1] This application note details a proposed modern approach for this compound residue analysis, leveraging advancements in sample preparation and GC detection technology. Given this compound's polar nature, a derivatization step is essential to improve its thermal stability and chromatographic behavior. A Nitrogen-Phosphorus Detector (NPD) is recommended for its high selectivity and sensitivity towards compounds containing nitrogen and phosphorus, such as this compound.

Experimental Protocols

Sample Preparation

1.1. Soil Sample Preparation (Modified QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.[2] A modified protocol for the extraction of polar pesticides from soil is proposed here.

-

Objective: To extract this compound residues from soil samples.

-

Apparatus and Reagents:

-

Homogenizer

-

Centrifuge and 50 mL centrifuge tubes

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium chloride

-

Dispersive SPE (d-SPE) sorbent (e.g., PSA - primary secondary amine)

-

-

Procedure:

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 1 minute to hydrate (B1144303) the sample.

-

Add 15 mL of acetonitrile.